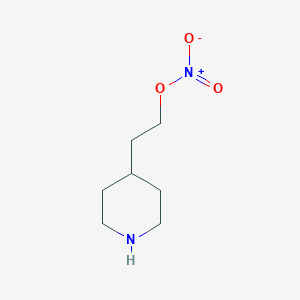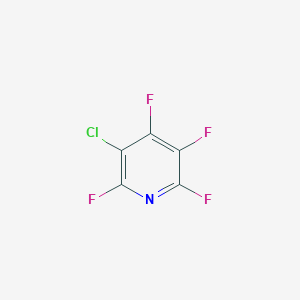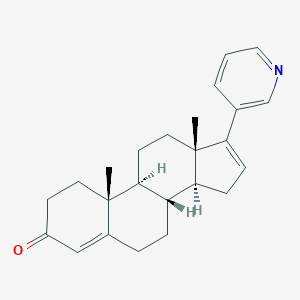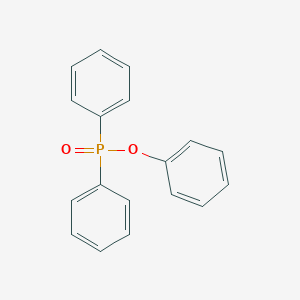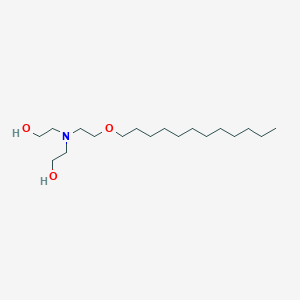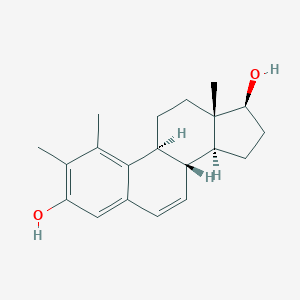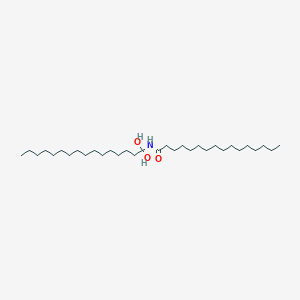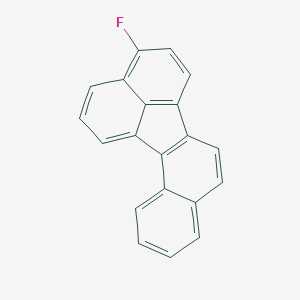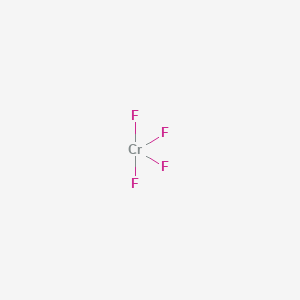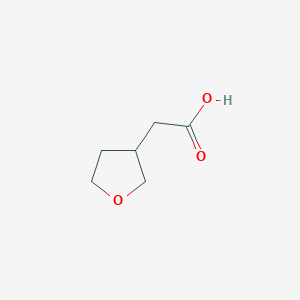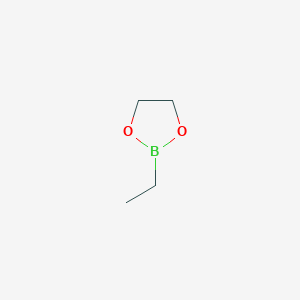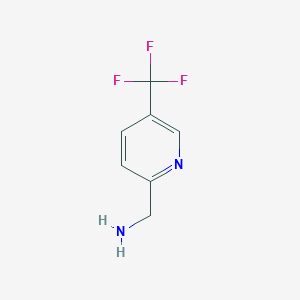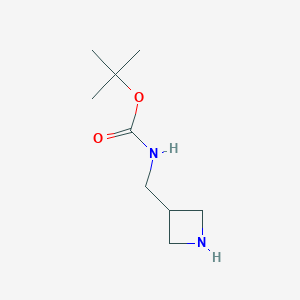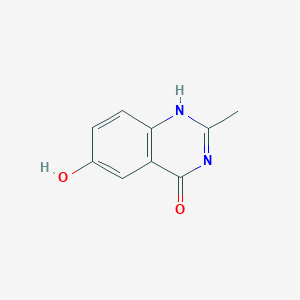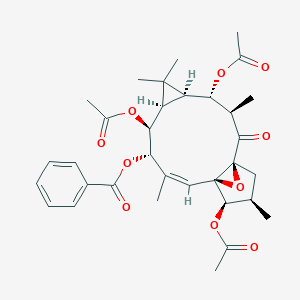
7-Benzoylingol-3,8,12-triacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Benzoylingol-3,8,12-triacetate is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. This compound is a derivative of ingol, a natural product that has been found in various marine organisms. The synthesis of 7-Benzoylingol-3,8,12-triacetate involves a series of chemical reactions that result in the formation of a stable and highly reactive compound.
Wirkmechanismus
The mechanism of action of 7-Benzoylingol-3,8,12-triacetate is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in cancer cell growth and survival. This compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. Additionally, this compound has been shown to inhibit the activation of the PI3K/Akt/mTOR signaling pathway, which is a pathway that is frequently dysregulated in cancer cells.
Biochemische Und Physiologische Effekte
7-Benzoylingol-3,8,12-triacetate has been found to have various biochemical and physiological effects, including its ability to induce cell cycle arrest and apoptosis in cancer cells. Additionally, this compound has been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed to supply nutrients and oxygen to cancer cells. This compound has also been found to have anti-inflammatory effects, which may be beneficial in the treatment of various inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 7-Benzoylingol-3,8,12-triacetate in lab experiments is its potent cytotoxic effects against cancer cells. Additionally, this compound has a relatively simple synthesis method, which makes it easily accessible for scientific research. However, one of the limitations of using this compound is its low solubility in water, which may limit its use in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on 7-Benzoylingol-3,8,12-triacetate. One potential direction is to further investigate its mechanism of action and identify the specific enzymes and signaling pathways that are targeted by this compound. Additionally, more studies are needed to determine the efficacy of this compound in animal models and in clinical trials. Finally, research is needed to develop more effective formulations of this compound that can improve its solubility and bioavailability.
Synthesemethoden
The synthesis of 7-Benzoylingol-3,8,12-triacetate involves several steps, including the protection of the hydroxyl groups, the acetylation of the protected ingol, and the debenzylation of the resulting compound. The final product is obtained through the selective acetylation of the hydroxyl groups in positions 3, 8, and 12 of the ingol molecule using acetic anhydride and a catalyst such as pyridine.
Wissenschaftliche Forschungsanwendungen
7-Benzoylingol-3,8,12-triacetate has been found to have various applications in scientific research, including its use as a potential anticancer agent. Studies have shown that this compound has potent cytotoxic effects against various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, this compound has been shown to induce apoptosis in cancer cells, which is a process that leads to programmed cell death.
Eigenschaften
CAS-Nummer |
135467-87-7 |
|---|---|
Produktname |
7-Benzoylingol-3,8,12-triacetate |
Molekularformel |
C33H40O10 |
Molekulargewicht |
596.7 g/mol |
IUPAC-Name |
[(1S,3R,4S,5S,7R,8S,9S,10Z,12R,13R,14R)-4,8,13-triacetyloxy-3,6,6,10,14-pentamethyl-2-oxo-16-oxatetracyclo[10.3.1.01,12.05,7]hexadec-10-en-9-yl] benzoate |
InChI |
InChI=1S/C33H40O10/c1-16-14-33-29(41-21(6)36)17(2)15-32(33,43-33)28(37)18(3)26(39-19(4)34)23-24(31(23,7)8)27(40-20(5)35)25(16)42-30(38)22-12-10-9-11-13-22/h9-14,17-18,23-27,29H,15H2,1-8H3/b16-14-/t17-,18-,23-,24+,25+,26-,27+,29-,32-,33-/m1/s1 |
InChI-Schlüssel |
LPVJWXJBZPCDLM-HUWNQDJBSA-N |
Isomerische SMILES |
C[C@@H]1C[C@@]23C(=O)[C@@H]([C@H]([C@H]4[C@H](C4(C)C)[C@@H]([C@H](/C(=C\[C@]2([C@@H]1OC(=O)C)O3)/C)OC(=O)C5=CC=CC=C5)OC(=O)C)OC(=O)C)C |
SMILES |
CC1CC23C(=O)C(C(C4C(C4(C)C)C(C(C(=CC2(C1OC(=O)C)O3)C)OC(=O)C5=CC=CC=C5)OC(=O)C)OC(=O)C)C |
Kanonische SMILES |
CC1CC23C(=O)C(C(C4C(C4(C)C)C(C(C(=CC2(C1OC(=O)C)O3)C)OC(=O)C5=CC=CC=C5)OC(=O)C)OC(=O)C)C |
Synonyme |
7-benzoyl-ingol-3,8,12-acetate 7-benzoylingol-3,8,12-triacetate 7-BOAT |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



